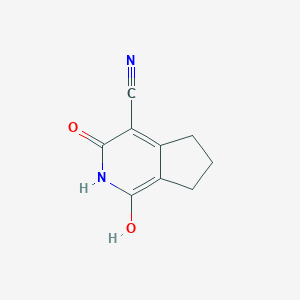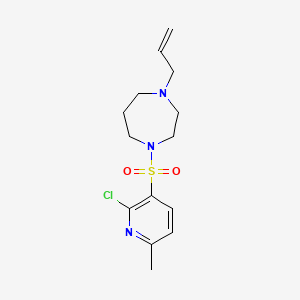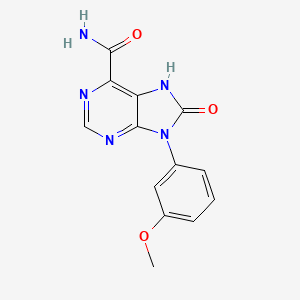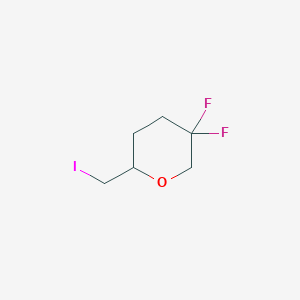
1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile, also known as CP-31398, is a small molecule that has gained significant attention in the field of cancer research due to its potential anticancer properties. CP-31398 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer.
Mecanismo De Acción
1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile works by binding to the DNA-binding domain of p53, which stabilizes the protein and prevents its degradation. This leads to the activation of downstream genes involved in cell cycle arrest and apoptosis. 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile has also been shown to induce the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest.
Biochemical and Physiological Effects:
1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile has also been shown to inhibit the growth of cancer cells in vivo. In addition, 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile is its ability to inhibit the growth of various cancer cell lines. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile is its low solubility, which can make it difficult to administer in vivo. In addition, 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile has been shown to have off-target effects, which can lead to toxicity in non-cancerous cells.
Direcciones Futuras
There are several future directions for the study of 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile. One direction is the development of more potent and selective analogs of 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile. Another direction is the investigation of the combination of 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile with other anticancer drugs to enhance its efficacy. In addition, the study of the mechanisms of resistance to 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile can lead to the development of strategies to overcome this resistance. Finally, the investigation of the potential use of 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile in other diseases, such as neurodegenerative diseases, can lead to the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile involves a multi-step process that starts with the reaction of 2-pyrrolidinone with 3-methyl-2-butenenitrile to form 1-(3-methyl-2-butenyl)pyrrolidin-2-one. This intermediate is then reacted with malononitrile to form 1,3-dicyano-2-(3-methyl-2-butenyl)pyrrolidine. Finally, the addition of hydroxylamine hydrochloride and sodium acetate leads to the formation of 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile.
Aplicaciones Científicas De Investigación
1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile works by stabilizing the tumor suppressor protein p53, which is often mutated or inactivated in cancer cells. By stabilizing p53, 1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile induces cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-hydroxy-3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-4-7-5-2-1-3-6(5)8(12)11-9(7)13/h1-3H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWAULMHZPZWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC(=C2C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroxy-6,7-dihydro-5H-cyclopenta(c)pyridine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2745824.png)
![2-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2745825.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2745829.png)
![N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide](/img/structure/B2745830.png)

![6-(2-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2745834.png)
![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-1-(3-methoxyphenyl)ethanone](/img/structure/B2745836.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2745838.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one](/img/structure/B2745841.png)


![5-methyl-12-oxo-N-(4-phenoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2745847.png)